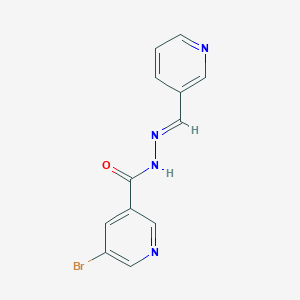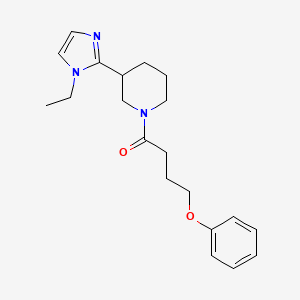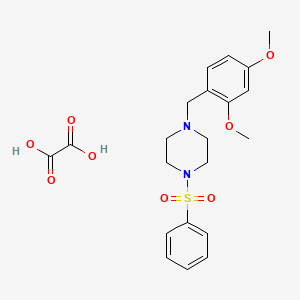![molecular formula C16H13ClN4OS B5549566 4-[(2-chlorobenzylidene)amino]-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5549566.png)
4-[(2-chlorobenzylidene)amino]-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol
説明
Synthesis Analysis
The synthesis of similar triazole derivatives often involves multi-step reactions starting from basic building blocks. For instance, the synthesis of triazole Schiff bases from amino triazoles and aldehydes is a common approach. These compounds are typically synthesized by treating N-propionyl derivatives with hydrazine hydrate followed by condensation reactions with aromatic aldehydes to produce Schiff bases. The synthesis involves the formation of key intermediates which are then subjected to further reactions to yield the desired triazole derivatives (Sancak et al., 2007).
Molecular Structure Analysis
The molecular structure of triazole compounds is often determined using X-ray diffraction techniques and is optimized through density functional theory (DFT) calculations. For instance, studies have shown that triazole rings exhibit specific dihedral angles with attached phenyl rings, indicating the planarity or non-planarity of these systems. The geometrical structure of these compounds is crucial for understanding their reactivity and interactions with other molecules (Șahin et al., 2011).
Chemical Reactions and Properties
Triazole compounds participate in various chemical reactions, including cycloadditions, substitutions, and complex formation with metals. Their reactivity is significantly influenced by the substituents on the triazole ring and the nature of the interacting molecules. For example, the Schiff bases formed from triazole derivatives can react with metal ions to form complexes, exhibiting unique coordination geometries and properties depending on the metal ion and the ligand structure (Sancak et al., 2007).
Physical Properties Analysis
The physical properties of triazole derivatives, such as melting points, solubility, and crystallinity, are crucial for their practical applications. These properties can vary widely depending on the substituents attached to the triazole ring and the overall molecular structure. For example, crystal structure analysis can provide insights into the stability, solubility, and reactivity of these compounds, which are essential for designing materials with specific characteristics (G. Sarala et al., 2006).
Chemical Properties Analysis
Triazole derivatives exhibit a wide range of chemical properties, including antimicrobial, antifungal, and anticancer activities. These properties are often explored through biological assays and computational studies to predict their potential as therapeutic agents. For instance, some triazole derivatives have shown promising results against various pathogens and cancer cell lines, highlighting their potential in medicinal chemistry (Hunashal et al., 2012).
科学的研究の応用
Synthesis and Structural Analysis
- The experimental and theoretical analysis of 1,2,4-triazole derivatives, including a chloro derivative similar to the specified compound, focused on the synthesis and characterization of these compounds. The study detailed the solvatomorphic behavior, intermolecular interactions, and energetics, supported by quantum mechanical calculations (Shukla et al., 2014).
- Another research explored the conformational analysis and DFT investigations of two triazole derivatives, examining their structural aspects, intermolecular interaction, and chemical reactivity. The study provided insights into the potential inhibitory activity against tuberculosis, proposing new anti-TB drug possibilities (Kumar et al., 2021).
Antimicrobial Activities
- A synthesis study on 1,2,4-triazole derivatives revealed their antimicrobial activities. Novel derivatives were synthesized and evaluated against various microorganisms, demonstrating significant antibacterial and antifungal properties (Bektaş et al., 2010).
Metal Complexes and Their Biological Properties
- Research on metal-based triazole compounds aimed to synthesize Schiff base compounds and their metal complexes, evaluating their antioxidant, enzyme inhibition, and antimicrobial properties. The study showed that chelation significantly enhanced the bioactivity of these compounds (Sumrra et al., 2018).
Corrosion Inhibition
- Schiff’s bases of pyridyl substituted triazoles were investigated as corrosion inhibitors for mild steel in hydrochloric acid solution. The study found that these compounds effectively inhibit corrosion, with performance influenced by molecular structure as supported by DFT methods (Ansari et al., 2014).
Experimental and Theoretical Studies
- A detailed experimental and DFT study on a thiol-functionalized 1,2,4-triazolium salt as a carbene ligand precursor highlighted its spectroscopic, electronic, luminescent, and nonlinear optical properties. This research contributes to the understanding of the complex's structure and potential applications in catalysis and material science (Holm et al., 2012).
特性
IUPAC Name |
4-[(E)-(2-chlorophenyl)methylideneamino]-3-(phenoxymethyl)-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN4OS/c17-14-9-5-4-6-12(14)10-18-21-15(19-20-16(21)23)11-22-13-7-2-1-3-8-13/h1-10H,11H2,(H,20,23)/b18-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSYQPNBYULRACU-VCHYOVAHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=NNC(=S)N2N=CC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)OCC2=NNC(=S)N2/N=C/C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901324474 | |
| Record name | 4-[(E)-(2-chlorophenyl)methylideneamino]-3-(phenoxymethyl)-1H-1,2,4-triazole-5-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901324474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49667934 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-[(E)-(2-chlorophenyl)methylideneamino]-3-(phenoxymethyl)-1H-1,2,4-triazole-5-thione | |
CAS RN |
488725-19-5 | |
| Record name | 4-[(E)-(2-chlorophenyl)methylideneamino]-3-(phenoxymethyl)-1H-1,2,4-triazole-5-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901324474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[2-phenyl-4-(1-pyrrolidinyl)-6-thioxo-1,6-dihydro-5-pyrimidinyl]ethanone](/img/structure/B5549496.png)

![1-[3-(2-pyrimidinyloxy)benzoyl]azepane](/img/structure/B5549530.png)
![1,3-dimethylpyrimido[4',5':3,4]pyrrolo[1,2-b]pyridazine-2,4(1H,3H)-dione](/img/structure/B5549536.png)
![10,10-dimethyl-2,3,10,11-tetrahydro-8H-imidazo[1,2-c]thiopyrano[4',3':4,5]thieno[3,2-e]pyrimidine hydrochloride](/img/structure/B5549554.png)
![ethyl 3-{[4-(dimethylamino)benzoyl]amino}benzoate](/img/structure/B5549563.png)
![4-{[(3-bromophenyl)amino]sulfonyl}-N-methyl-2-thiophenecarboxamide](/img/structure/B5549567.png)
![4-{[4-(methylthio)benzylidene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5549578.png)

![N-[2-(3-chlorophenyl)ethyl]-1-(2-piperidin-2-ylethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5549593.png)
![3-[(ethylamino)sulfonyl]-4-methoxy-N-(2-pyridinylmethyl)benzamide](/img/structure/B5549598.png)
![4-[4-(2-chloro-4-fluorobenzoyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpyrimidine](/img/structure/B5549601.png)
